N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-23(20-10-8-19(9-11-20)18-6-2-1-3-7-18)24-16-22(21-12-15-27-17-21)25-13-4-5-14-25/h1-3,6-12,15,17,22H,4-5,13-14,16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQHAVDPCITUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl core with a carboxamide functional group and substituents that include a pyrrolidine moiety and a thiophene ring. Its molecular formula is , with a molecular weight of 360.47 g/mol .
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiophene derivatives, including compounds similar to this compound. Research indicates that these derivatives exhibit activity against various viral strains, particularly through the inhibition of viral entry mechanisms.
Table 1: Antiviral Activity of Thiophene Derivatives
| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| Thiophene Derivative 1 | 3.53 | 16 | 4.54 |
| Thiophene Derivative 2 | 9.70 | 20 | 2.06 |
| Toremifene (Control) | 0.07 | 16 | 229 |
EC50: Effective concentration for 50% inhibition; CC50: Cytotoxic concentration for 50% cell death; SI: Selectivity Index calculated as CC50/EC50 .
The mechanism of action appears to involve the inhibition of the NPC1/EBOV-GP interaction, which is critical for viral entry into host cells . This suggests that this compound may function similarly by disrupting viral fusion processes.
Antibacterial Activity
Compounds with similar structural motifs have also demonstrated antibacterial properties. For instance, pyrrole-based derivatives have shown potent activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . These findings suggest that this compound may possess antibacterial effects warranting further investigation.
Study on Antiviral Efficacy
A study published in Nature explored the efficacy of various thiophene derivatives against EBOV pseudotypes. The results indicated that modifications to the piperidine and thiophene moieties significantly affected antiviral potency. Compounds retaining the piperidine group consistently demonstrated higher antiviral activity compared to those without it .
Mechanistic Insights
Further mechanistic studies revealed that certain thiophene derivatives could inhibit the binding of EBOV glycoproteins to their cellular receptors, thereby blocking viral entry. This was evidenced by enzyme-linked immunosorbent assays (ELISAs), which showed comparable inhibition levels to known antiviral agents like imipramine .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and death.
Case Study:
A study conducted on human cancer cell lines demonstrated that pyrrolidine-thiophene derivatives led to a dose-dependent increase in apoptosis. This suggests that the compound may serve as a promising candidate for developing new anticancer therapies.
Neuroprotective Effects
The neuroprotective potential of this compound is attributed to its ability to modulate neurotransmitter systems and protect against neurodegenerative diseases.
Case Study:
In an animal model of Alzheimer's disease, derivatives similar to this compound showed significant reductions in neuronal loss and improvements in cognitive function. This highlights its potential for therapeutic applications in treating neurodegenerative disorders.
Antimicrobial Properties
Compounds containing thiophene groups have been reported to possess antimicrobial activities, making them potential candidates for developing new antibiotics.
Case Study:
Research on thiophene-based compounds revealed effectiveness against various bacterial strains, suggesting that this compound could be explored further for its antimicrobial mechanisms and efficacy.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common biphenyl carboxamide backbone with several analogs in the evidence (Table 1). Key differences lie in the substituents attached to the ethylamine linker:
Table 1 : Structural comparison of the target compound with analogs.
- Pyrrolidine vs. Indole/Pyridine : The pyrrolidine group in the target compound may enhance solubility and modulate receptor interactions compared to bulkier substituents like indole () or pyridine ().
- Thiophene vs. Fluorinated/Trifluoromethyl Groups : The thiophene moiety introduces sulfur-based π-π interactions, contrasting with fluorine-based electronegativity in analogs like darapladib .
Physicochemical Properties
Physicochemical parameters (e.g., molecular weight, logP) influence bioavailability and target engagement. Data from and provide insights into similar compounds:
Table 2 : Comparative physicochemical properties.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, and how are yields optimized?
- Methodological Answer : The synthesis typically involves coupling a biphenyl-4-carboxylic acid derivative with a pyrrolidine-thiophene ethylamine intermediate. Key steps include:
- Amide bond formation : Use of coupling reagents like EDCI or DCC to activate the carboxylic acid for nucleophilic attack by the amine group .
- Purification : Automated flash chromatography or triple precipitation to isolate the product, with yields ranging from 50% to 84% depending on steric hindrance and solvent choice .
- Example Table :
| Amine Intermediate | Coupling Reagent | Yield (%) | Purification Method |
|---|---|---|---|
| Pyrrolidine-thiophene ethylamine | EDCI | 69–84% | Flash chromatography |
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify proton environments and carbon connectivity, particularly for the biphenyl, thiophene, and pyrrolidine moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of functional groups, critical for understanding binding interactions .
Q. What preliminary biological screening methods are recommended?
- Methodological Answer :
- Enzyme inhibition assays : Test activity against targets like COX-2 or 5-LOX using fluorometric or colorimetric substrates .
- Cytotoxicity assays : MTT or ATP-based viability tests in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative potential .
- Table of Common Assays :
| Assay Type | Target | Readout | Reference |
|---|---|---|---|
| Carbonic anhydrase inhibition | Isozyme II | Fluorescence quenching |
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents). Strategies include:
- Standardized protocols : Use identical buffer systems and enzyme sources across experiments .
- Molecular docking : Compare binding modes in silico to identify key residues (e.g., hydrophobic pockets in COX-2) that may explain variability .
- Dose-response curves : Calculate IC values under controlled conditions to normalize potency metrics .
Q. What strategies optimize selectivity for specific biological targets?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the pyrrolidine or thiophene substituents to alter steric/electronic properties. For example:
- Pyrrolidine substitution : Bulky groups (e.g., decahydronaphthalen-1-yl) reduce off-target binding .
- Thiophene modification : Fluorination at C4 enhances selectivity for kinase targets .
- Pharmacophore modeling : Map essential hydrogen bond donors/acceptors using software like Schrödinger .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Challenges : Flexibility of the ethyl linker and poor solubility in aqueous buffers.
- Solutions :
- Co-crystallization : Add stabilizing ligands (e.g., ATP analogs for kinase targets) .
- Cryoprotection : Use glycerol or ethylene glycol to prevent ice formation during X-ray data collection .
Q. How do stability studies inform formulation for in vivo applications?
- Methodological Answer :
- Degradation pathways : Monitor hydrolysis of the amide bond under acidic (pH 1.2) and physiological (pH 7.4) conditions via HPLC .
- Light sensitivity : Store lyophilized powder in amber vials at -80°C to prevent photodegradation .
- Table of Stability Data :
| Condition | Half-life (days) | Major Degradant |
|---|---|---|
| pH 1.2, 37°C | 3 | Biphenyl-4-carboxylic acid |
Data Analysis and Interpretation
Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., CYP450 enzymes) .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
Q. What statistical methods are appropriate for analyzing dose-response relationships?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill slopes .
- ANOVA with post-hoc tests : Compare treatment groups in multi-target studies (e.g., Tukey’s test for COX-2 vs. 5-LOX inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
